3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-fluorobenzyl)propanamide
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Overview
Description
3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a furochromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE typically involves multiple steps. One common approach is to start with the preparation of the furochromen core, followed by the introduction of the tert-butyl, dimethyl, and oxo groups. The final step involves the attachment of the N-[(4-fluorophenyl)methyl]propanamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOIC ACID: This compound shares the furochromen core but lacks the N-[(4-fluorophenyl)methyl]propanamide moiety
(3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)ACETIC ACID: Another similar compound with a different side chain
Uniqueness
The uniqueness of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the N-[(4-fluorophenyl)methyl]propanamide moiety may enhance its biological activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C27H28FNO4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(4-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C27H28FNO4/c1-15-19(10-11-23(30)29-13-17-6-8-18(28)9-7-17)26(31)33-25-16(2)24-21(12-20(15)25)22(14-32-24)27(3,4)5/h6-9,12,14H,10-11,13H2,1-5H3,(H,29,30) |
InChI Key |
AZXRYKRVFPVZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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